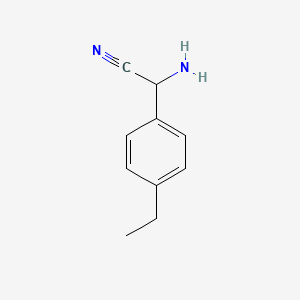

2-Amino-2-(4-ethylphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

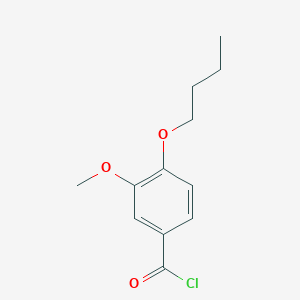

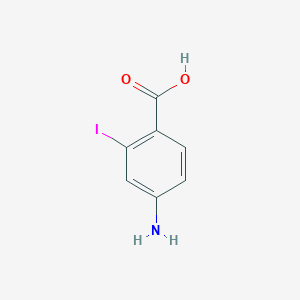

2-Amino-2-(4-ethylphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of compounds similar to 2-Amino-2-(4-ethylphenyl)acetonitrile, such as 2-(4-nitrophenylthio)ethyl esters and 2-amino-3-cyano-4-phenylthiophene, has been conducted. These studies explore the oxidation processes and potential applications in creating new materials or understanding electrochemical behaviors (Delerue-Matos et al., 1989), (Ekinci et al., 2000).

Synthesis and Functionalization

The synthesis and functionalization of compounds structurally related to this compound, like 3-amino-2-cyanothiophenes, have been studied. These processes are crucial for pharmaceutical applications and the creation of more complex compounds (Zhang et al., 2014).

Photoluminescent Material Development

Studies on compounds similar to this compound have shown potential in the development of new classes of photoluminescent materials. This is particularly relevant in the field of optoelectronics and sensor technology (Ekinci et al., 2000).

Spectroelectrochemical Analysis

Research has also been done on the spectroelectrochemical analysis of related aromatic amino compounds. Such studies are important for understanding the electronic properties and potential applications in sensing technologies (Schwarz et al., 2003).

Astrophysical Chemistry

The formation of nitriles, including those structurally similar to this compound, has been investigated in interstellar ice analogs. This research helps in understanding the chemical processes in astrophysical environments and the origins of organic matter in space (Danger et al., 2011).

Fluorimetric Chemosensors

Research on derivatives of compounds like this compound has shown potential in developing fluorimetric chemosensors for ion recognition. These sensors have applications in biological and analytical chemistry (Esteves et al., 2016).

Drug Development

While explicitly excluding information related to drug use, dosage, and side effects, it's noteworthy that the structural analogs of this compound are being studied in the development of novel pharmaceutical compounds (Nemani et al., 2018).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name |

2-amino-2-(4-ethylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIGXKOCXUIPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1283245.png)